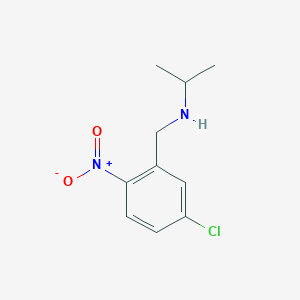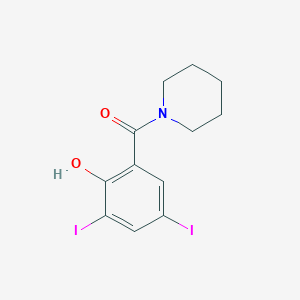
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone is a chemical compound that features a phenyl ring substituted with hydroxy and diiodo groups, and a piperidinyl methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone typically involves the iodination of a hydroxyphenyl precursor followed by the introduction of the piperidinyl methanone group. One common method involves the use of iodine and a suitable oxidizing agent to achieve the diiodination of the hydroxyphenyl compound. The piperidinyl methanone group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable carbonyl source .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and reaction times, as well as the use of catalysts to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carbonyl group in the piperidinyl methanone moiety can be reduced to a hydroxyl group.
Substitution: The iodine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, hydroxylated piperidinyl methanones, and other functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of (2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The hydroxy and diiodo groups on the phenyl ring can participate in hydrogen bonding and halogen bonding interactions, respectively. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-Hydroxy-3,5-diiodophenyl)[2-(hydroxymethyl)-1-piperidinyl]methanone: Similar structure but with an additional hydroxymethyl group.
(3-bromo-2,5-dichlorophenyl)(piperidin-1-yl)methanone: Contains bromine and chlorine substituents instead of iodine
Uniqueness
(2-Hydroxy-3,5-diiodophenyl)(piperidin-1-yl)methanone is unique due to the presence of both hydroxy and diiodo groups on the phenyl ring, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C12H13I2NO2 |
|---|---|
Peso molecular |
457.05 g/mol |
Nombre IUPAC |
(2-hydroxy-3,5-diiodophenyl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C12H13I2NO2/c13-8-6-9(11(16)10(14)7-8)12(17)15-4-2-1-3-5-15/h6-7,16H,1-5H2 |
Clave InChI |
OYCVTKIGLUVQFZ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C(=O)C2=C(C(=CC(=C2)I)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


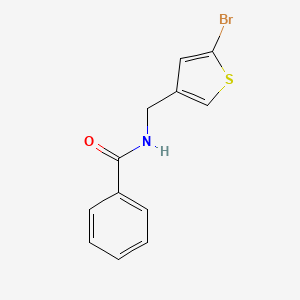
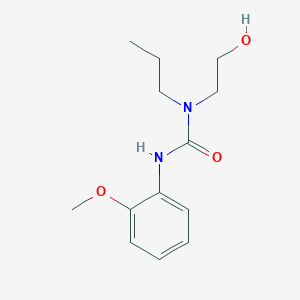
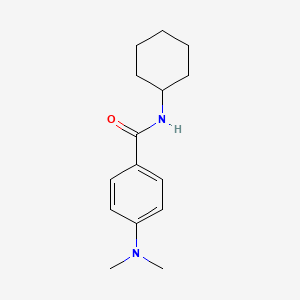
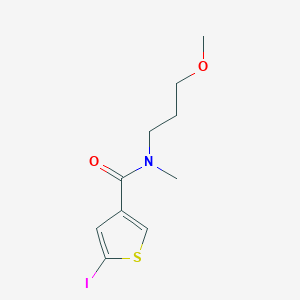
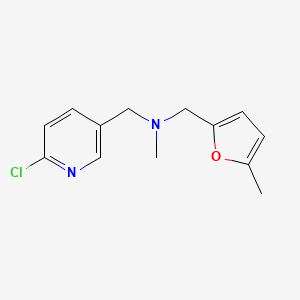

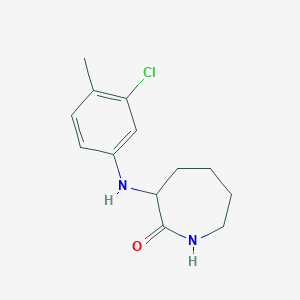
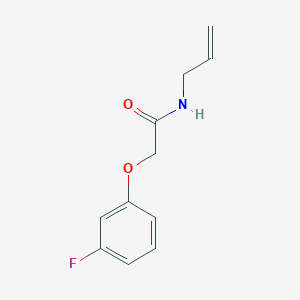
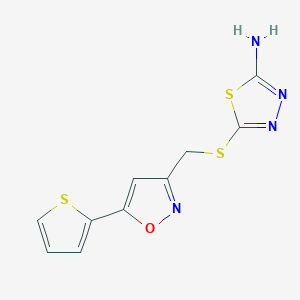
![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)
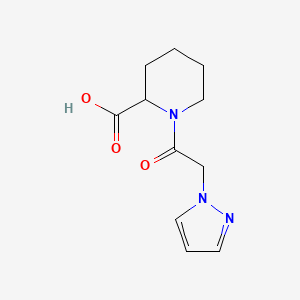
![3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)
